![molecular formula C13H23N3O2 B252590 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide, also known as Fura-2 AM, is a synthetic compound that is widely used in scientific research for its ability to detect calcium ions in cells. This molecule is a fluorescent dye that can be loaded into cells, where it binds to calcium ions and emits a fluorescent signal that can be measured. Fura-2 AM has become an essential tool in many areas of research, including neuroscience, cardiovascular research, and cell biology.

Mechanism of Action

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM works by binding to calcium ions in cells. The molecule is non-fluorescent until it binds to calcium ions, at which point it emits a fluorescent signal. The intensity of the fluorescent signal is proportional to the concentration of calcium ions in the cell. This mechanism of action allows researchers to measure changes in calcium levels in real-time.

Biochemical and Physiological Effects:

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM has no known biochemical or physiological effects on cells. The molecule is non-toxic and does not interfere with cellular processes. This property makes N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM an ideal tool for studying cellular processes without affecting their natural behavior.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM in lab experiments are numerous. The molecule is easy to synthesize and can be loaded into cells using a variety of techniques, including microinjection and electroporation. N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM is also highly sensitive and can detect changes in calcium levels in real-time. Additionally, N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM is non-toxic and does not interfere with cellular processes, making it an ideal tool for studying live cells.

The main limitation of using N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM is that it requires specialized equipment to measure the fluorescent signal. Researchers need a fluorescence microscope or a spectrofluorometer to measure changes in calcium levels accurately. Additionally, N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM is relatively expensive, which can limit its use in some research settings.

Future Directions

There are many potential future directions for research involving N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM. One area of interest is the development of new fluorescent dyes that can detect other ions or molecules in cells. Another area of research is the use of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM in studying diseases that involve calcium dysregulation, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are exploring new techniques for loading N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM into cells, such as using nanoparticles or viral vectors. These future directions have the potential to expand the applications of N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM and enhance our understanding of cellular processes.

Conclusion:

In conclusion, N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM is a powerful tool for studying cellular processes involving calcium ions. The molecule is easy to synthesize, non-toxic, and highly sensitive, making it an ideal tool for studying live cells. N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM has many potential future directions, including the development of new fluorescent dyes and techniques for loading the molecule into cells. Overall, N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM is an essential tool for researchers in many areas of scientific research.

Synthesis Methods

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM is synthesized from 2-furancarboxaldehyde and 3-(dimethylamino)propylamine. The reaction involves the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The synthesis process is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM is widely used in scientific research to measure intracellular calcium levels. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By using N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide AM, researchers can monitor changes in calcium levels in real-time, providing valuable insights into these cellular processes.

properties

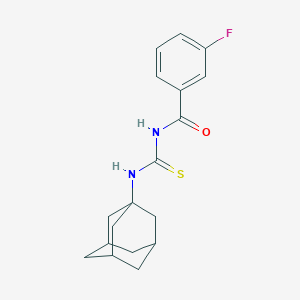

Molecular Formula |

C13H23N3O2 |

|---|---|

Molecular Weight |

253.34 g/mol |

IUPAC Name |

N-[3-[3-(dimethylamino)propylamino]propyl]furan-2-carboxamide |

InChI |

InChI=1S/C13H23N3O2/c1-16(2)10-5-8-14-7-4-9-15-13(17)12-6-3-11-18-12/h3,6,11,14H,4-5,7-10H2,1-2H3,(H,15,17) |

InChI Key |

YRKBVEKORAYETC-UHFFFAOYSA-N |

SMILES |

CN(C)CCCNCCCNC(=O)C1=CC=CO1 |

Canonical SMILES |

CN(C)CCCNCCCNC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[6-(5-bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252514.png)

![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)

![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)

![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)

![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)

![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)

![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)

![N-(3-{[(4-bromophenoxy)acetyl]amino}propyl)furan-2-carboxamide](/img/structure/B252583.png)

![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)

![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)

![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)